molecular formula C9H5FN2O3 B2613529 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one CAS No. 1036390-56-3

4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one

Cat. No.: B2613529
CAS No.: 1036390-56-3
M. Wt: 208.148
InChI Key: MYHQJKYNRMJVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C9H5FN2O3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of both fluorine and nitro groups in its structure makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one typically involves the nitration of 4-fluoroisoquinoline followed by a reduction step to introduce the dihydroisoquinolinone moiety. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of strong acids and reducing agents.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-amino-7-nitro-1,2-dihydroisoquinolin-1-one.

    Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom can enhance the compound’s ability to penetrate cell membranes and interact with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-5-nitro-1,2-dihydroisoquinolin-1-one
  • 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1-one
  • 7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one

Uniqueness

4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and biological activity. The combination of these functional groups in the isoquinoline framework provides distinct chemical properties that can be exploited in various applications .

Properties

IUPAC Name

4-fluoro-7-nitro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)7-3-5(12(14)15)1-2-6(7)8/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHQJKYNRMJVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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